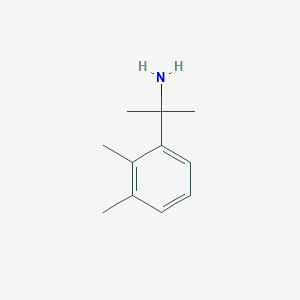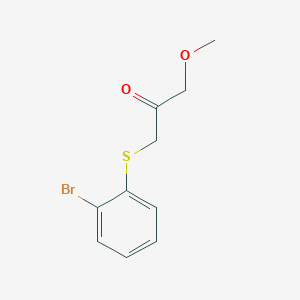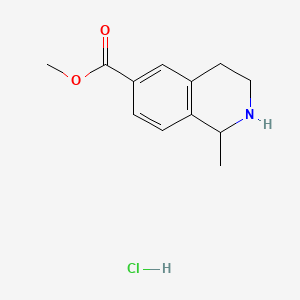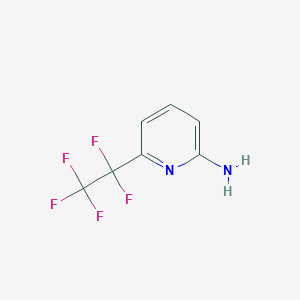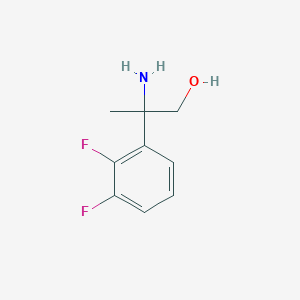
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that combines a piperazine ring with a 1,2,4-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the triazole moiety is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Aplicaciones Científicas De Investigación
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism by which 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Butyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Comparison: Compared to its analogs, 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exhibits unique properties due to the ethyl group on the triazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H17N5 |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H17N5/c1-2-14-9(11-8-12-14)7-13-5-3-10-4-6-13/h8,10H,2-7H2,1H3 |
Clave InChI |
WVPSCGKDIHIQOC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


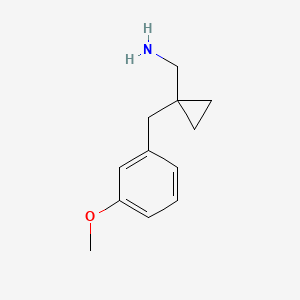
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)



